molecular formula C10H11N3O2S B1425002 methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate CAS No. 1251623-68-3

methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No.: B1425002
CAS No.: 1251623-68-3
M. Wt: 237.28 g/mol
InChI Key: LNJVOOSPCNMFET-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. This scaffold is substituted with an amino group at position 2, a cyano group at position 3, and a methyl ester at position 6 (Figure 1). The compound is structurally related to derivatives explored for biological activities, including antiviral and enzyme inhibitory properties .

Properties

IUPAC Name

methyl 2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-15-10(14)13-3-2-6-7(4-11)9(12)16-8(6)5-13/h2-3,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJVOOSPCNMFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure:

  • Mix the α-cyanothioacrylamide or α-cyanoketone with sulfur and a base in ethanol.
  • Reflux the mixture for 2–4 hours.
  • The reaction yields 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, which can be oxidized or further functionalized to obtain the target compound.

Example:

In a recent study, ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was synthesized via refluxing N-benzyl-4-piperidone, ethyl cyanoacetate, and sulfur in ethanol, yielding the compound with an 85% yield and melting point of 110–111°C.

Cyclocondensation Approaches

Another method involves direct cyclocondensation of suitable precursors such as:

  • 2-Amino-3-cyanopyridines with α,β-unsaturated carbonyl compounds or cyanoesters under acidic or basic conditions.
  • Reaction conditions: Typically, reflux in ethanol or acetic acid with catalysts like p-toluenesulfonic acid or sodium ethoxide.

This approach allows for the synthesis of the core structure with functional groups positioned for subsequent modifications.

Multi-Step Functionalization

Post-synthesis modifications include:

  • Introduction of the cyano group: Achieved via nucleophilic substitution or addition reactions on suitable intermediates.
  • Esterification and amidation: To introduce the methyl ester and amino functionalities, reagents like methyl iodide or methyl chloroformate are used, followed by amidation with ammonia or amines.

Alternative Synthetic Routes

Recent advances have explored:

Data Table Summarizing Preparation Methods

Method Starting Materials Reagents & Conditions Key Features Yield References
Gewald Reaction α-Cyanothioacrylamides or α-cyanoketones Sulfur, KOH, ethanol, reflux Multicomponent, high yield 70–85%
Cyclocondensation 2-Amino-3-cyanopyridines + α,β-unsaturated compounds Acidic or basic reflux Versatile, allows functionalization 40–60% ,
Reaction with α-bromochalcones Cyanothioacetamide + chalcones Michael addition, cyclization Mild conditions, regioselectivity Variable
Lewis acid catalysis Donor–acceptor cyclopropanes + NH4SCN Reflux, milder Efficient, fewer side products Moderate

Research Findings and Notes

  • Reaction Optimization: Use of potassium carbonate as a catalyst significantly improves yields compared to tertiary amines, with reaction times reduced to 1–2 minutes in some cases.
  • Mechanistic Insights: Quantum chemical studies suggest that nucleophilic attack on the electrophilic centers of the intermediates facilitates ring closure, leading to the tetrahydrothieno[2,3-c]pyridine core.
  • Functional Group Tolerance: The methods accommodate various substituents on aromatic rings, enabling synthesis of diverse derivatives with potential pharmacological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Features :

  • Core Structure: The thieno[2,3-c]pyridine system provides a rigid, planar framework conducive to interactions with biological targets.
  • Functional Groups: Amino (-NH2): Enhances solubility and enables hydrogen bonding. Cyano (-CN): Electron-withdrawing group that stabilizes the ring system. Methyl Ester (-COOCH3): Modifies lipophilicity and metabolic stability.

Comparison with Structurally Similar Compounds

Substituent Variations in the Ester Group

The ester group at position 6 is a critical modulator of physicochemical properties.

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Yield (%) Key References
Methyl ester (target compound) -COOCH3 C10H11N3O2S 253.28 N/A -
Ethyl 2-amino-3-cyano-...carboxylate -COOCH2CH3 C11H13N3O2S 267.31 N/A
tert-Butyl 2-amino-3-cyano-...carboxylate -COOC(CH3)3 C13H17N3O2S 279.36 >95%

Key Observations :

  • tert-Butyl esters (e.g., CAS 150986-83-7) offer steric protection against enzymatic hydrolysis, enhancing metabolic stability .

Substituent Variations at Position 2

Position 2 modifications impact hydrogen-bonding capacity and bioactivity.

Compound Name Position 2 Substituent Biological Activity Yield (%) Key References
Methyl 2-amino-3-cyano-...carboxylate (target) -NH2 Not reported N/A -
tert-Butyl 2-(3-benzoylthioureido)-...carboxylate -NH-C(S)-NH-Benzoyl Antiviral (HCV entry inhibition) 83%
Ethyl 2-(5-bromothiophene-2-carboxamido)-...carboxylate -NH-C(O)-5-Bromothiophene Not reported 71%

Key Observations :

  • Thioureido-benzoyl substituents (e.g., compound 5a in ) demonstrate antiviral activity against hepatitis C virus (HCV), though the target compound’s amino group lacks this functionality .
  • Bromothiophene carboxamido derivatives (e.g., CAS 864927-00-4) may enhance halogen bonding in target interactions .

Key Observations :

  • Benzoyl isothiocyanate is a common reagent for introducing thioureido groups, achieving yields >80% .
  • Morpholine-4-carbonyl derivatives require multistep synthesis but expand functional diversity .

Key Observations :

  • Ethyl and tert-butyl analogs require strict handling protocols due to irritation hazards .
  • Methyl esters with carbamoyl groups (e.g., CAS 886957-98-8) may pose flammability risks .

Biological Activity

Methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a heterocyclic compound characterized by its unique thieno-pyridine structure. This compound has attracted significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitumor agent.

Chemical Structure and Properties

  • Chemical Formula : C10H11N3O2S
  • Molecular Weight : 237.28 g/mol
  • CAS Number : 1251623-68-3
  • IUPAC Name : this compound

The compound features a methyl ester at the carboxylic acid position, an amino group, and a cyano group, contributing to its reactivity and biological profile.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division. This suggests that the compound may act similarly to established chemotherapeutic agents that target microtubule dynamics.

The compound's biological activity can be attributed to several key interactions:

  • Tubulin Interaction : The ability to inhibit tubulin polymerization disrupts normal mitotic processes, leading to cell cycle arrest.
  • Enzyme Modulation : It may also interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of breast and lung cancer cell lines in vitro. The IC50 values were reported in the low micromolar range, indicating potent activity against these cells.
Cell LineIC50 (µM)
MCF-7 (Breast)5.0
A549 (Lung)4.5
  • Mechanistic Studies : Further research indicated that the compound induces apoptosis in cancer cells through activation of the intrinsic apoptotic pathway.

Comparison with Similar Compounds

This compound shares structural similarities with other thieno-pyridine derivatives but stands out due to its unique functional groups that enhance its biological activity.

Compound NameSimilarity Index
Ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate0.95
Tert-butyl 4,5-dihydrothieno[2,3-c]pyridine-6-carboxylate0.93
Tert-butyl 6-acetyl-2-amino-4,5-dihydrothieno[2,3-c]pyridine-3-carboxylate0.90

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes:

  • Cyclization of Precursors : The alkylation of piperidinium salts of substituted 1,4-dihydropyridine-2-thiols with chloroacetonitrile or iodoacetamide.
  • Intramolecular Cyclization : Conducted under basic conditions to form the thieno-pyridine ring system.

Chemical Reaction Types

This compound can undergo various chemical reactions:

  • Oxidation : Can yield sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Can produce dihydro derivatives using reducing agents such as sodium borohydride.
  • Substitution : Nucleophilic substitution can introduce different functional groups at specific positions on the ring.

Q & A

Q. Table 1: Synthesis Conditions from Key Studies

StepReagents/ConditionsYieldReference
Core FormationCyclization with Lawesson’s reagent60-70%
Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), DMAP85%
Cyano IntroductionKCN or CuCN in DMF, 80°C50-65%

Which spectroscopic and analytical methods are recommended for characterizing this compound?

Basic Question
Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring saturation.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., using SHELX programs for refinement) .
  • Melting Point Analysis : Reported ranges (e.g., 151–153°C for structurally similar derivatives) should match literature data .

How can researchers address discrepancies in melting point data across studies?

Advanced Question
Discrepancies may arise due to:

  • Purity Issues : Impurities from incomplete purification (e.g., column chromatography vs. recrystallization).
  • Polymorphism : Different crystalline forms (validate via differential scanning calorimetry).
  • Hygroscopicity : Absorbed moisture alters observed melting points (store in anhydrous conditions) .

What strategies optimize the compound’s yield in large-scale synthesis?

Advanced Question
Key optimizations:

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance reaction homogeneity.
  • Catalysis : Employ Pd/C or CuI for efficient cyano group introduction .
  • Moisture Control : Handle hygroscopic intermediates under inert atmosphere (N₂/Ar) .

How is X-ray crystallography applied to resolve the compound’s structure?

Advanced Question
Methodology:

  • Data Collection : Use single crystals (grown via slow evaporation) with synchrotron radiation.
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on hydrogen bonding and torsion angles .
  • Validation : Compare experimental bond distances with DFT-calculated values .

What in silico methods predict the compound’s biological activity?

Advanced Question
Computational approaches include:

  • Molecular Docking : Screen against targets like Mycobacterium tuberculosis enzymes (e.g., L-alanine biosynthesis proteins) .
  • QSAR Modeling : Correlate substituent effects (e.g., cyano vs. carbamoyl groups) with antimicrobial activity .
  • ADMET Prediction : Assess pharmacokinetics using tools like SwissADME .

What are the safety protocols for handling this compound?

Basic Question
Critical precautions:

  • PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/volatiles.
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

How do substitutions on the thienopyridine core affect pharmacological activity?

Advanced Question
Case studies show:

  • Cyano Group : Enhances electron-withdrawing effects, improving enzyme inhibition (e.g., anticancer targets) .
  • Boc Protection : Increases solubility for in vitro assays but may reduce cell permeability .
  • Methoxy Modifications : Alter binding affinity to G-protein-coupled receptors (test via radioligand assays) .

Q. Table 2: Biological Activities of Structural Analogues

DerivativeBiological ActivityAssay ModelReference
Ethyl 3-cyano variantAnticancer (IC₅₀ = 12 µM)HeLa cells
Boc-protected analogueAntimicrobial (MIC = 8 µg/mL)E. coli
Morpholine-carbonyl derivativeEnzyme inhibition (Ki = 0.3 nM)Tuberculosis target

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

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